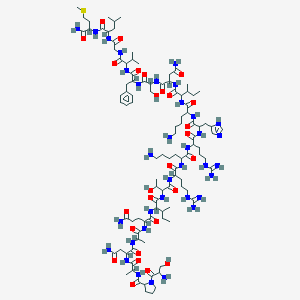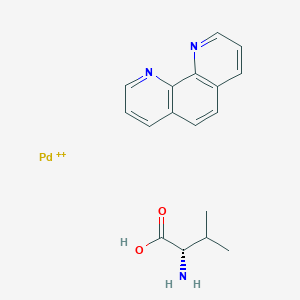
5-Amino-2-chloropyridine-4-carboxylic acid
概要
説明
The compound of interest, 5-Amino-2-chloropyridine-4-carboxylic acid, is closely related to the compounds discussed in the provided papers, which involve substituted pyridines and their interactions with various acids and other substituents. These compounds are of interest due to their potential applications in supramolecular chemistry and crystal engineering, as they can form cocrystals with diverse structural characteristics and properties.
Synthesis Analysis
The synthesis of related compounds typically involves co-crystallization techniques, where substituted pyridines are combined with carboxylic acids or other substituents in the presence of solvents. The process often results in the formation of cocrystals with specific supramolecular synthons, which are the fundamental building blocks of crystal structures. For instance, the synthesis of a cocrystal involving 2-amino-5-chloropyridine and 3-methylbenzoic acid was achieved by slow evaporation technique, resulting in a monoclinic crystal system with specific hydrogen bonding interactions .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction techniques, revealing details such as the crystallographic system, space group, and cell dimensions. For example, the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid belongs to the monoclinic system with space group P21/c . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), providing a theoretical understanding that complements the experimental data .
Chemical Reactions Analysis
The chemical reactions involved in the formation of these cocrystals typically include hydrogen bonding interactions, which are crucial for the stabilization of the crystal structure. These interactions can be of various types, such as Npyridine-H···O C, C O–H···Npyridine, and C–H···O . The presence of unionized –COOH functional groups and their interactions with substituted pyridines are key factors in the formation of these cocrystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular and crystal structures. The presence of hydrogen bonding and other intermolecular interactions, such as π-π stacking, significantly influences the properties of the cocrystals. For example, the HOMO–LUMO energy gap, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties can be determined to understand the electronic characteristics of the compound . Hirshfeld surface analysis is also used to confirm the existence of intermolecular interactions within the compound .
科学的研究の応用
Crystal Structure Analysis
- 5-Amino-2-chloropyridine-4-carboxylic acid is involved in forming hydrogen-bonded networks in crystal structures. For instance, it interacts with fumaric acid molecules through hydrogen bonds, creating two-dimensional networks in crystals (Hemamalini & Fun, 2010).
- Similarly, its interaction with benzoic acid through hydrogen bonds results in the formation of cyclic hydrogen-bonded motifs and chains parallel to a specific crystal direction (Hemamalini & Fun, 2010).
Synthesis and Molecular Interaction
- 5-Amino-2-chloropyridine-4-carboxylic acid derivatives are used in the synthesis of biologically active compounds. For example, ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates creates scaffolds for peptidomimetics and biologically active compounds (Ferrini et al., 2015).
Co-crystallization Studies
- Co-crystallization of 5-Amino-2-chloropyridine-4-carboxylic acid with other compounds, like salicylic acids, results in various complex solid forms. These co-crystallizations often involve proton transfer and hydrogen bonding, important for understanding molecular interactions (Montis & Hursthouse, 2012).
Antimicrobial Activity
- Derivatives of 5-Amino-2-chloropyridine-4-carboxylic acid have been studied for their potential antimicrobial properties. For instance, compounds synthesized using this acid and benzothiazoles showed varying degrees of activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Vibrational Analysis
- Studies involving vibrational analysis, such as FTIR and Raman spectroscopy, of complexes involving 5-Amino-2-chloropyridine-4-carboxylic acid and other molecules like tartaric acid, provide insights into the molecular structures and interactions of these compounds (Periathai & Rajagopal, 2014).
Safety And Hazards
特性
IUPAC Name |
5-amino-2-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZUTMZMEAPPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627956 | |
| Record name | 5-Amino-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloropyridine-4-carboxylic acid | |
CAS RN |
58483-95-7 | |
| Record name | 5-Amino-2-chloroisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58483-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-chloro-isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)




![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)



![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)
